molecular formula C18H16O2S B8511639 2,3-Bis(4-methoxyphenyl)thiophene CAS No. 78316-50-4

2,3-Bis(4-methoxyphenyl)thiophene

Cat. No. B8511639
CAS RN: 78316-50-4
M. Wt: 296.4 g/mol
InChI Key: OCGBUPXBWRLMDC-UHFFFAOYSA-N
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Patent
US04590205

Procedure details

A solution of N-chlorosuccinimide (2.92 g, 22 mmole) in 50 ml methylene chloride was added to a solution of 2,3-bis(4-methoxyphenyl)thiophene (5.92 g, 20 mmole) in 70 ml methylene chloride and 75 ml acetic acid. After 45 minutes at room temperature, the reaction mixture was heated at reflux for 18 hours. The cooled reaction mixture was then concentrated in vacuo.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[S:18][CH:19]=[CH:20][C:21]=2[C:22]2[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=2)=[CH:13][CH:12]=1>C(Cl)Cl.C(O)(=O)C>[Cl:1][C:19]1[S:18][C:17]([C:14]2[CH:13]=[CH:12][C:11]([O:10][CH3:9])=[CH:16][CH:15]=2)=[C:21]([C:22]2[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=2)[CH:20]=1

Inputs

Step One
Name
Quantity
2.92 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
5.92 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1SC=CC1C1=CC=C(C=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
ClC1=CC(=C(S1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.